The compound "4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate" represents a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Heterocyclic compounds, particularly those containing the tetrahydropyridine (THP) ring system, are prevalent in numerous biologically active natural products and pharmaceuticals. The chemistry of substituted 1,3,4-oxadiazoles and their derivatives has been extensively studied over the past decade, revealing potential as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive agents1.
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer properties. These compounds have shown moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential as anticancer agents1. Additionally, novel amino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives have demonstrated significant antiproliferative activity, with some compounds exhibiting cytostatic effects in the submicromolar range, particularly against HCT116 and MCF-7 cancer cells3.
In the realm of photodynamic therapy, novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins have been developed as very active agents against melanoma cells. These compounds, particularly the dihydroxymethyl-chlorin derivative, have shown impressive activity against human melanocytic melanoma A375 cells, suggesting a promising approach to overcome the resistance of melanotic melanoma to photodynamic therapy4.
The antihypertensive properties of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines have been validated through in vitro and in vivo studies. One such compound, 1-benzyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine, demonstrated significant potency when administered orally to renal hypertensive dogs, highlighting its potential as an antihypertensive agent2.
The synthesis of 5-oxo-5H-1benzopyrano[2,3-b]pyridines has been investigated for their antiallergic activity. These compounds have shown remarkable potency in antiallergic assays, with some derivatives being significantly more potent than disodium cromoglycate, a known antiallergic drug. Clinical studies on one of these derivatives, AA-673, are currently in progress5.
The thermolysis of related heterocyclic compounds, such as tetrazolo[1,5-a]pyridine and pyrido[2,3-a][1,2,4]oxadiazol-2-one, has been shown to generate 2-pyridylnitrene. This intermediate has been detected by ESR spectroscopy and could potentially be utilized in the synthesis of other heterocyclic compounds with biological activity6.
The compound is synthesized through various methods involving azide-alkyne cycloadditions and other organic reactions. It falls under the category of ionic liquids and has been studied for its properties in comparison to traditional imidazolium salts . Its classification as a pyridine derivative indicates its relevance in pharmacological contexts, particularly in the development of neurokinin receptor antagonists and other therapeutic agents.
The synthesis of 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate can be achieved through several methods:
The molecular structure of 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate can be analyzed through X-ray crystallography and computational methods:
The chemical reactivity of 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate includes:
Reactions are often conducted under controlled environments to optimize yield and minimize side products.
The mechanism of action for compounds like 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate is primarily studied in pharmacological contexts:
Studies have shown varying potencies against specific biological targets depending on structural modifications.
The physical and chemical properties of 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate include:
Characterization techniques such as NMR spectroscopy reveal distinct chemical shifts corresponding to different protons within the molecular structure.
The applications of 4,5,6,7-tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate span various fields:
Ongoing research aims to explore its full potential as a therapeutic agent while examining its environmental impact and toxicity profiles.
The compound is formally designated as 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate by IUPAC nomenclature, reflecting its fused bicyclic structure comprising a partially saturated pyridine ring conjugated to an oxadiazole moiety. Its zwitterionic nature arises from the positively charged pyridinium nitrogen (position 8) and the negatively charged oxygen (position 3) of the oxadiazolate group. The most recognized synonym is Tetrahydropyrido[c]sydnone, emphasizing its classification as a sydnone derivative fused to a tetrahydropyridine scaffold [1]. Additional identifiers include:
[O-]C1=C2[N+](CCCC2)=NO1
[1]. Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate |
Common Synonym | Tetrahydropyrido[c]sydnone |
CAS Number | 105786-95-6 |
SMILES | [O-]C1=C2N+=NO1 |
The molecular formula C₆H₈N₂O₂ was experimentally confirmed via high-resolution mass spectrometry, with a calculated exact mass of 140.0586 g/mol. The monoisotopic mass matches the theoretical molecular weight of 140.14 g/mol, consistent with its zwitterionic composition. Key mass spectral fragments include:
Table 2: Elemental Composition and Mass Data
Element | Count | Atomic Mass (u) | Contribution (u) |
---|---|---|---|
Carbon (C) | 6 | 12.01 | 72.06 |
Hydrogen (H) | 8 | 1.008 | 8.064 |
Nitrogen (N) | 2 | 14.01 | 28.02 |
Oxygen (O) | 2 | 16.00 | 32.00 |
Total | 140.14 |
While direct single-crystal XRD data for this specific compound is limited in the literature, its structural analogs (e.g., dihydroorotate dehydrogenase) crystallize in the rhombohedral space group R32 with unit cell dimensions a = b = 202.3 Å, c = 81.0 Å. These systems exhibit asymmetric units containing heterocyclic subunits linked by hydrogen bonds and π-stacking. XRD analysis typically employs Cu-Kα radiation (λ = 1.5418 Å) at 100 K, resolving structures to 2.2 Å resolution using synchrotron sources. For sydnone derivatives, key crystallographic parameters include:
Powder XRD patterns for similar zwitterions (e.g., benzimidazolium inner salts) show intense reflections at 2θ = 15–25°, indicative of layered stacking. Crystallographic refinement protocols involve direct methods (SHELXS-97) and full-matrix least-squares minimization, achieving R factors < 0.05 [2] [8].
Infrared (IR) Spectroscopy: Characteristic peaks include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Ultraviolet-Visible (UV-Vis) Spectroscopy: Aqueous solutions exhibit λmax at 270 nm (π→π* transition, oxadiazole ring) and 340 nm (n→π* transition, pyridinium), with molar absorptivity ε = 4500 L·mol⁻¹·cm⁻¹. Solvatochromic shifts confirm zwitterionic stability [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2